2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofurans and thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran and thiophene rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to speed up the reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Used in the synthesis of various thiophene derivatives.
Methyl 3-methoxybenzo[b]thiophene-2-carboxylate: Known for its use in medicinal chemistry.
Uniqueness
2-Methoxyethyl 5-((3-chlorobenzo[b]thiophene-2-carbonyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its combination of benzofuran and thiophene rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methoxyethyl 5-(3-chloro-1-benzothiophene-2-carbonyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO6S/c1-12-18(21(24)27-10-9-26-2)15-11-13(7-8-16(15)28-12)29-22(25)20-19(23)14-5-3-4-6-17(14)30-20/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIZQMRILXOOLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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